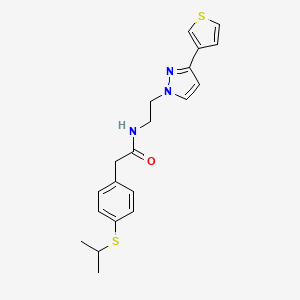

2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a phenyl ring, an isopropylthio group, and a pyrazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of complex organic compounds, and it could potentially be used in the synthesis of this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Thiophene derivatives are generally soluble in organic solvents but insoluble in water .Applications De Recherche Scientifique

Antioxidant Activity and Coordination Complexes

Research on pyrazole-acetamide derivatives and their coordination complexes has demonstrated significant antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited substantial antioxidant activity, as assessed by various in vitro assays. These findings suggest potential applications in developing antioxidant agents or studying the antioxidant mechanisms at the molecular level (Chkirate et al., 2019).

Glutaminase Inhibitors for Cancer Therapy

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been focused on identifying potent glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models. This research pathway highlights the potential of similar compounds in the development of new cancer therapies (Shukla et al., 2012).

Molecular Docking and Anticancer Activity

Another study explored the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer properties. The compound demonstrated specific targeting capabilities towards the VEGFr receptor, suggesting its potential use in designing anticancer drugs with targeted action mechanisms (Sharma et al., 2018).

Heterocyclic Synthesis for Therapeutic Applications

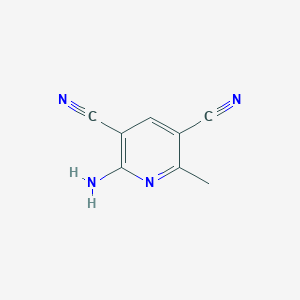

The synthesis of various heterocyclic compounds, such as pyridine, pyridazine, and phthalazine derivatives, from cyano-N-acetamide precursors, showcases the broad utility of these compounds in developing new therapeutic agents. These synthetic pathways offer insights into how structural modifications can lead to compounds with potential biological activities, including antimicrobial and anticancer properties (Rady & Barsy, 2006).

Antimicrobial Agents Development

A study focusing on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety aimed to develop potent antimicrobial agents. The research demonstrates how structural diversity in chemical compounds can lead to enhanced biological activities, including antibacterial and antifungal properties (Darwish et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS2/c1-15(2)26-18-5-3-16(4-6-18)13-20(24)21-9-11-23-10-7-19(22-23)17-8-12-25-14-17/h3-8,10,12,14-15H,9,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEGTUMISKCRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxybenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone](/img/structure/B2781242.png)

![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2781245.png)

![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)

![(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2781254.png)

![N-(3-hydroxypropyl){4-[(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4, 5-b]thiophen-2-ylthio))methyl]phenyl}carboxamide](/img/structure/B2781255.png)

![N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2781258.png)